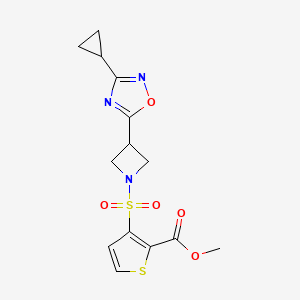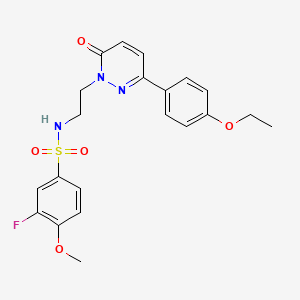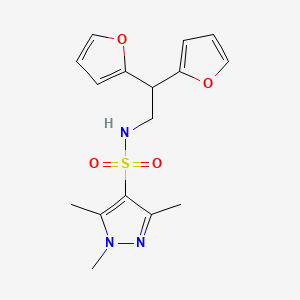
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a useful research compound. Its molecular formula is C15H17FN4O3S2 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research into thiadiazole derivatives, including those with fluorophenyl groups, highlights the synthesis of new compounds and their detailed structural analysis. Studies, such as those by El-Emam et al. (2020), focus on the quantitative assessment of noncovalent interactions in thiadiazole hybrids, utilizing crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis to elucidate intra- and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (El-Emam et al., 2020).
Biological Applications
Some thiadiazole derivatives have been studied for their biological activities, including antimicrobial and enzyme inhibitory properties. For instance, Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds, demonstrating potent urease inhibitory activity. These findings underscore the potential of thiadiazole derivatives in developing new therapeutic agents (Nazir et al., 2018).
Electro-Optical Properties
The study of the electro-optical properties of thiadiazole-containing compounds, as explored by Palai et al. (2014), reveals the synthesis of high molecular weight poly(arylene ethynylene)s integrating thiadiazole units. This research suggests applications in polymer light-emitting diodes (LEDs), indicating the versatility of thiadiazole derivatives in materials science (Palai et al., 2014).
Glutaminase Inhibitors
Additionally, derivatives of thiadiazole have been investigated for their role as enzyme inhibitors, with specific emphasis on targeting glutaminase. Shukla et al. (2012) designed and synthesized bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, demonstrating potent glutaminase inhibitory activity. This research highlights the potential of thiadiazole derivatives in cancer therapy by modulating metabolic pathways (Shukla et al., 2012).
Propiedades
IUPAC Name |
ethyl 2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O3S2/c1-3-11(12(21)23-4-2)24-15-20-19-14(25-15)18-13(22)17-10-7-5-9(16)6-8-10/h5-8,11H,3-4H2,1-2H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXOROIRNSPOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
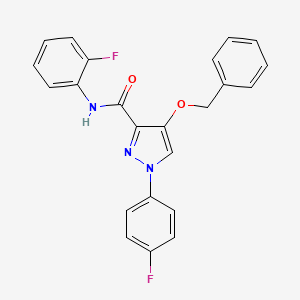
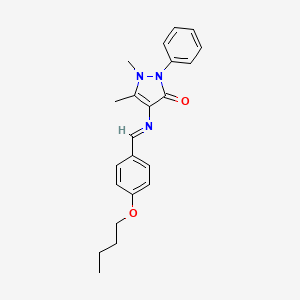
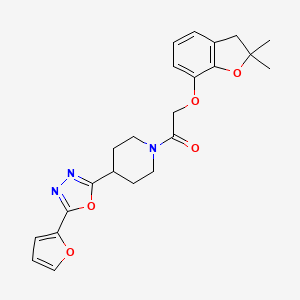
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2561690.png)
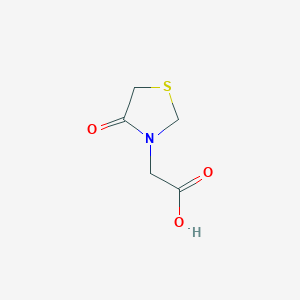
![(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2561692.png)
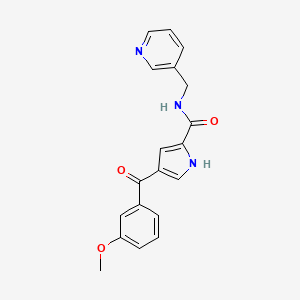
![3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B2561697.png)
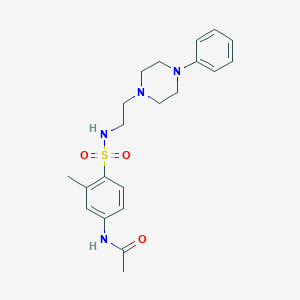

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B2561705.png)
